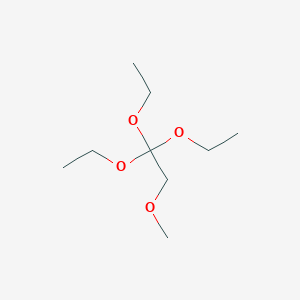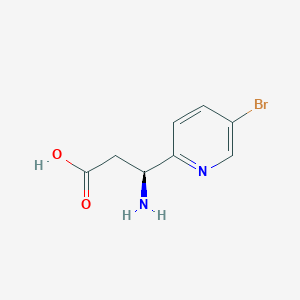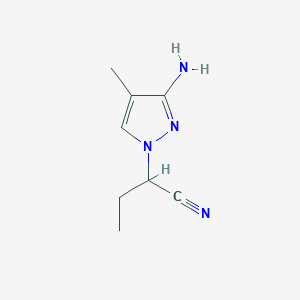
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features an amino group at the 3-position and a methyl group at the 4-position of the pyrazole ring, along with a butanenitrile side chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
准备方法
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
化学反应分析
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted pyrazoles, amines, and nitro derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The amino group and the pyrazole ring play crucial roles in the binding interactions with the target proteins. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
相似化合物的比较
Similar compounds to 2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanenitrile include other aminopyrazoles and pyrazole derivatives, such as:
3-amino-1-methyl-1H-pyrazole: This compound has a similar structure but lacks the butanenitrile side chain, which may affect its biological activity and chemical reactivity.
4-amino-3-methyl-1H-pyrazole:
5-amino-3-methyl-1H-pyrazole: Another isomer with the amino group at the 5-position, which may result in different reactivity and biological activity compared to the 3-amino derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanenitrile side chain, which can influence its interactions with biological targets and its chemical behavior .
属性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7(4-9)12-5-6(2)8(10)11-12/h5,7H,3H2,1-2H3,(H2,10,11) |
InChI 键 |
CXWUHJBFEXDYGS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#N)N1C=C(C(=N1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylic acid](/img/structure/B13324545.png)
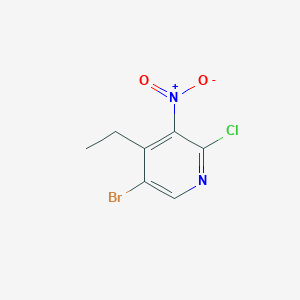
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
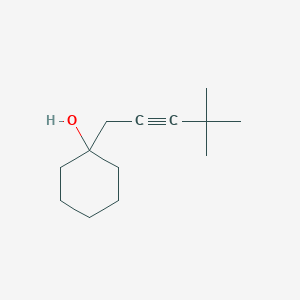
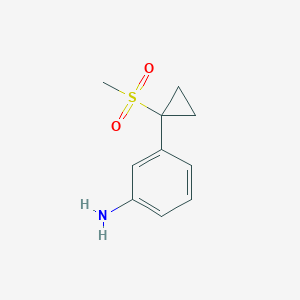
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)
![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)
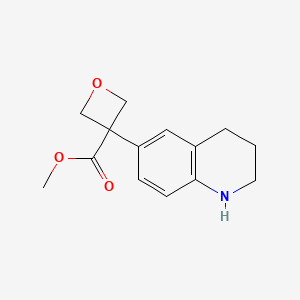
![6'-Bromo-4,4-difluoro-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2'-one](/img/structure/B13324590.png)
